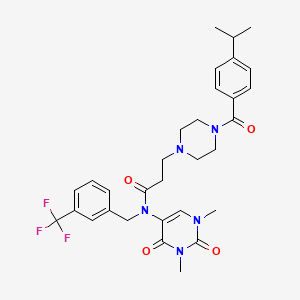

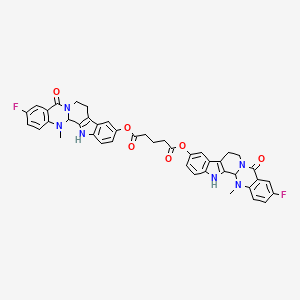

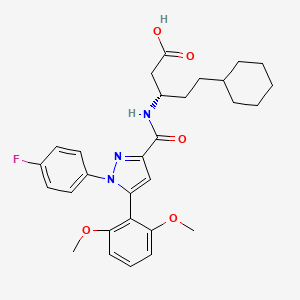

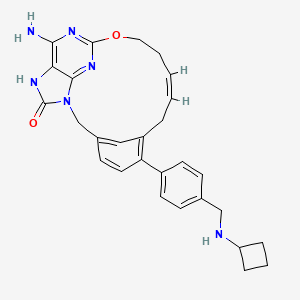

TLR7 agonist 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Agoniste du TLR7 5: est une petite molécule qui cible le récepteur 7 de type Toll (TLR7), un récepteur de reconnaissance des motifs impliqué dans la réponse immunitaire innée. Le récepteur 7 de type Toll est principalement exprimé dans les cellules immunitaires telles que les cellules dendritiques et les macrophages. L'activation du récepteur 7 de type Toll par des agonistes comme l'agoniste du TLR7 5 peut déclencher une cascade de réponses immunitaires, ce qui en fait un candidat potentiel pour les adjuvants vaccinaux et l'immunothérapie anticancéreuse .

Méthodes De Préparation

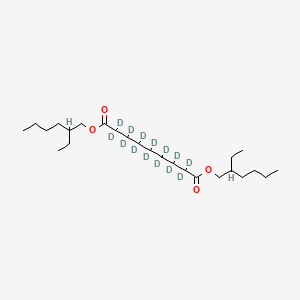

Voies de synthèse et conditions de réaction: Le processus implique généralement l'utilisation de chloroforme, de dichlorométhane et de tétrahydrofurane, qui sont séchés et fraîchement distillés avant utilisation . Le composé est ensuite caractérisé à l'aide de diverses techniques spectroscopiques pour confirmer sa structure .

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour l'agoniste du TLR7 5 ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus peut être optimisé pour un rendement et une pureté plus élevés, impliquant des techniques de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

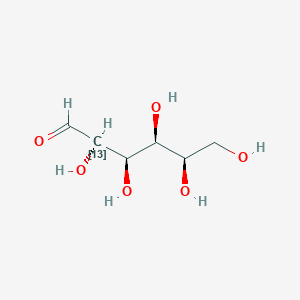

Types de réactions: L'agoniste du TLR7 5 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, le traitement avec de l'acide méta-chloroperoxybenzoïque dans le dichlorométhane à 45 °C entraîne une N-oxydation .

Réactifs et conditions courants:

Oxydation: Acide méta-chloroperoxybenzoïque dans le dichlorométhane.

Réduction: Méthylate de sodium dans le méthanol anhydre à 65 °C.

Substitution: Substitution alkyle utilisant la chimie de clic triazolylique.

Produits majeurs: Les principaux produits formés à partir de ces réactions comprennent divers analogues de l'agoniste du TLR7 5, qui sont évalués pour leurs propriétés immunomodulatrices .

Applications de la recherche scientifique

Chimie: L'agoniste du TLR7 5 est utilisé dans la synthèse de nouveaux composés ayant des effets immunomodulateurs potentiels. Il sert de bloc de construction pour créer des analogues qui peuvent cibler le récepteur 7 de type Toll et le récepteur 8 de type Toll .

Biologie: En recherche biologique, l'agoniste du TLR7 5 est utilisé pour étudier l'activation des cellules immunitaires, en particulier les cellules dendritiques et les macrophages. Il aide à comprendre les mécanismes de l'immunité innée et le rôle du récepteur 7 de type Toll dans les réponses immunitaires .

Médecine: L'agoniste du TLR7 5 a un potentiel significatif en immunothérapie anticancéreuse. Il peut activer des réponses immunitaires contre les tumeurs, ce qui en fait un candidat prometteur pour les thérapies combinées avec des inhibiteurs de points de contrôle immunitaire . De plus, il est exploré en tant qu'adjuvant vaccinal pour améliorer l'efficacité des vaccins en stimulant une réponse immunitaire robuste .

Industrie: Dans l'industrie pharmaceutique, l'agoniste du TLR7 5 est en cours de développement pour ses applications thérapeutiques potentielles dans le traitement des infections virales chroniques et du cancer .

Mécanisme d'action

L'agoniste du TLR7 5 exerce ses effets en se liant au récepteur 7 de type Toll, qui est situé dans les endosomes intracellulaires des cellules immunitaires. Lors de l'activation, le récepteur 7 de type Toll déclenche la voie dépendante de MyD88, conduisant à la production de cytokines pro-inflammatoires et d'interférons de type I . Cette activation améliore la maturation des cellules dendritiques et l'activation des cellules T, favorisant à la fois les réponses immunitaires innées et adaptatives .

Applications De Recherche Scientifique

Chemistry: TLR7 agonist 5 is used in the synthesis of novel compounds with potential immunomodulatory effects. It serves as a building block for creating analogues that can target Toll-like receptor 7 and Toll-like receptor 8 .

Biology: In biological research, this compound is used to study the activation of immune cells, particularly dendritic cells and macrophages. It helps in understanding the mechanisms of innate immunity and the role of Toll-like receptor 7 in immune responses .

Medicine: this compound has significant potential in cancer immunotherapy. It can activate immune responses against tumors, making it a promising candidate for combination therapies with immune checkpoint inhibitors . Additionally, it is being explored as a vaccine adjuvant to enhance the efficacy of vaccines by stimulating a robust immune response .

Industry: In the pharmaceutical industry, this compound is being developed for its potential therapeutic applications in treating chronic viral infections and cancer .

Mécanisme D'action

TLR7 agonist 5 exerts its effects by binding to Toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon activation, Toll-like receptor 7 triggers the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons . This activation enhances the maturation of dendritic cells and the activation of T cells, promoting both innate and adaptive immune responses .

Comparaison Avec Des Composés Similaires

Composés similaires:

Gardiquimod: Un agoniste synthétique du récepteur 7 de type Toll utilisé dans les études précliniques pour ses effets immunostimulants.

Unicité: Sa structure chimique distincte permet une activation ciblée du récepteur 7 de type Toll, ce qui en fait un outil précieux en immunothérapie et en développement de vaccins .

Propriétés

Formule moléculaire |

C28H30N6O2 |

|---|---|

Poids moléculaire |

482.6 g/mol |

Nom IUPAC |

(9Z)-16-amino-6-[4-[(cyclobutylamino)methyl]phenyl]-13-oxa-1,15,18,21-tetrazatetracyclo[12.5.2.13,7.017,20]docosa-3(22),4,6,9,14,16,20-heptaen-19-one |

InChI |

InChI=1S/C28H30N6O2/c29-25-24-26-33-27(32-25)36-14-3-1-2-5-21-15-19(17-34(26)28(35)31-24)10-13-23(21)20-11-8-18(9-12-20)16-30-22-6-4-7-22/h1-2,8-13,15,22,30H,3-7,14,16-17H2,(H,31,35)(H2,29,32,33)/b2-1- |

Clé InChI |

RSKKEEYEOIEMPA-UPHRSURJSA-N |

SMILES isomérique |

C1CC(C1)NCC2=CC=C(C=C2)C3=C4C/C=C\CCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

SMILES canonique |

C1CC(C1)NCC2=CC=C(C=C2)C3=C4CC=CCCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)